

# FGFR1/DDR2 inhibitor 1 discovery and synthesis

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## Compound of Interest

Compound Name: *FGFR1/DDR2 inhibitor 1*

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An In-Depth Technical Guide to the Discovery and Synthesis of a Novel Dual FGFR1/DDR2 Kinase Inhibitor

## Abstract

The development of targeted cancer therapies has shifted towards multi-target inhibitors capable of overcoming the complex and redundant signaling pathways that drive tumor progression and drug resistance. Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) are two receptor tyrosine kinases implicated in the pathogenesis of various malignancies, including lung squamous cell carcinoma (SqCC). This guide provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of a potent, orally active dual inhibitor of FGFR1 and DDR2, identified as compound 11k, a 3-substituted indazole derivative. We will detail the strategic rationale, structure-activity relationship (SAR) studies, complete chemical synthesis, and the biochemical and cellular characterization that establish this compound as a promising therapeutic candidate.

## Strategic Rationale: The Case for Dual FGFR1/DDR2 Inhibition

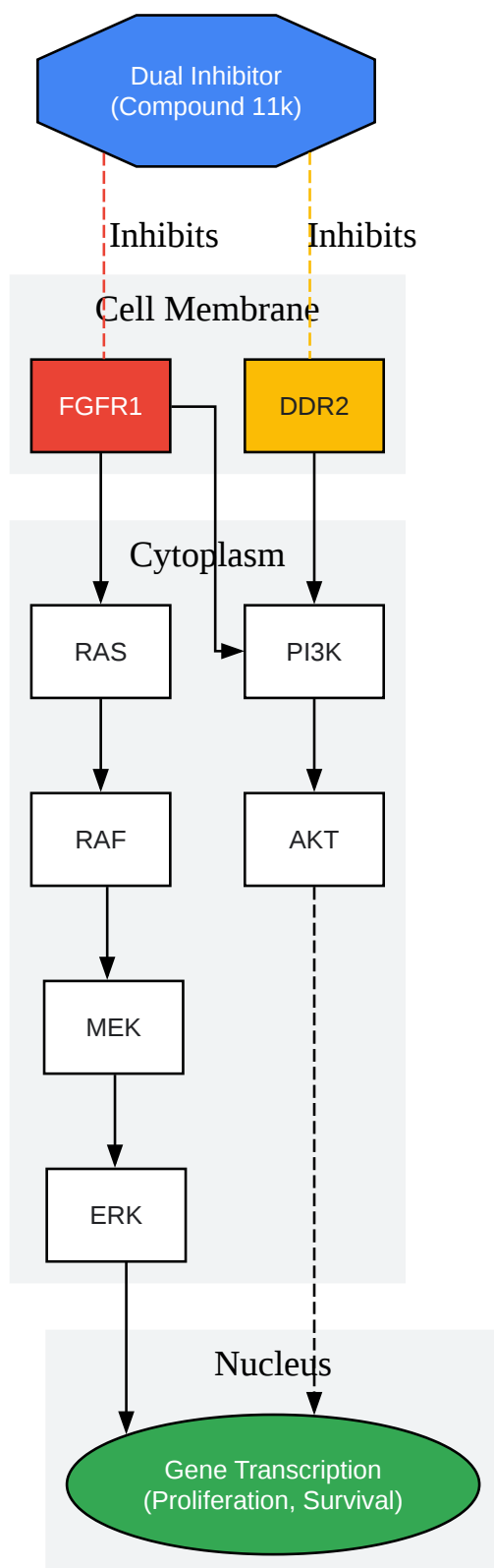
Cancer is often driven by aberrant signaling from multiple receptor tyrosine kinases (RTKs). Targeting a single RTK can lead to the development of resistance through the activation of alternative compensatory pathways. A more robust strategy involves the simultaneous inhibition of two or more key oncogenic drivers.<sup>[1]</sup>

- **FGFR1 (Fibroblast Growth Factor Receptor 1):** The FGFR family plays a crucial role in cell proliferation, differentiation, and angiogenesis.<sup>[1]</sup> Aberrant FGFR1 signaling, often through gene amplification, is a known oncogenic driver in a significant subset of cancers, including up to 22% of non-small-cell lung carcinomas (NSCLC) and 10% of estrogen receptor-positive breast cancers.
- **DDR2 (Discoidin Domain Receptor 2):** DDR2 is a unique RTK activated by collagen. Its dysregulation is involved in tumor progression, invasion, metastasis, and chemotherapy resistance.<sup>[1]</sup> Mutations and overexpression of DDR2 are particularly noted in lung squamous cell carcinoma, making it an attractive therapeutic target.

The co-activation or mutual upregulation of these pathways in certain cancers, such as lung SqCC, provides a strong rationale for developing a dual inhibitor. A single molecule capable of potently blocking both FGFR1 and DDR2 could offer a more profound and durable anti-tumor response compared to a selective inhibitor of either kinase alone.

## FGFR1 & DDR2 Signaling Overview

Below is a simplified representation of the signaling pathways initiated by FGFR1 and DDR2, which converge on critical downstream effectors like the MAPK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival. The dual inhibitor acts at the apex of these cascades.



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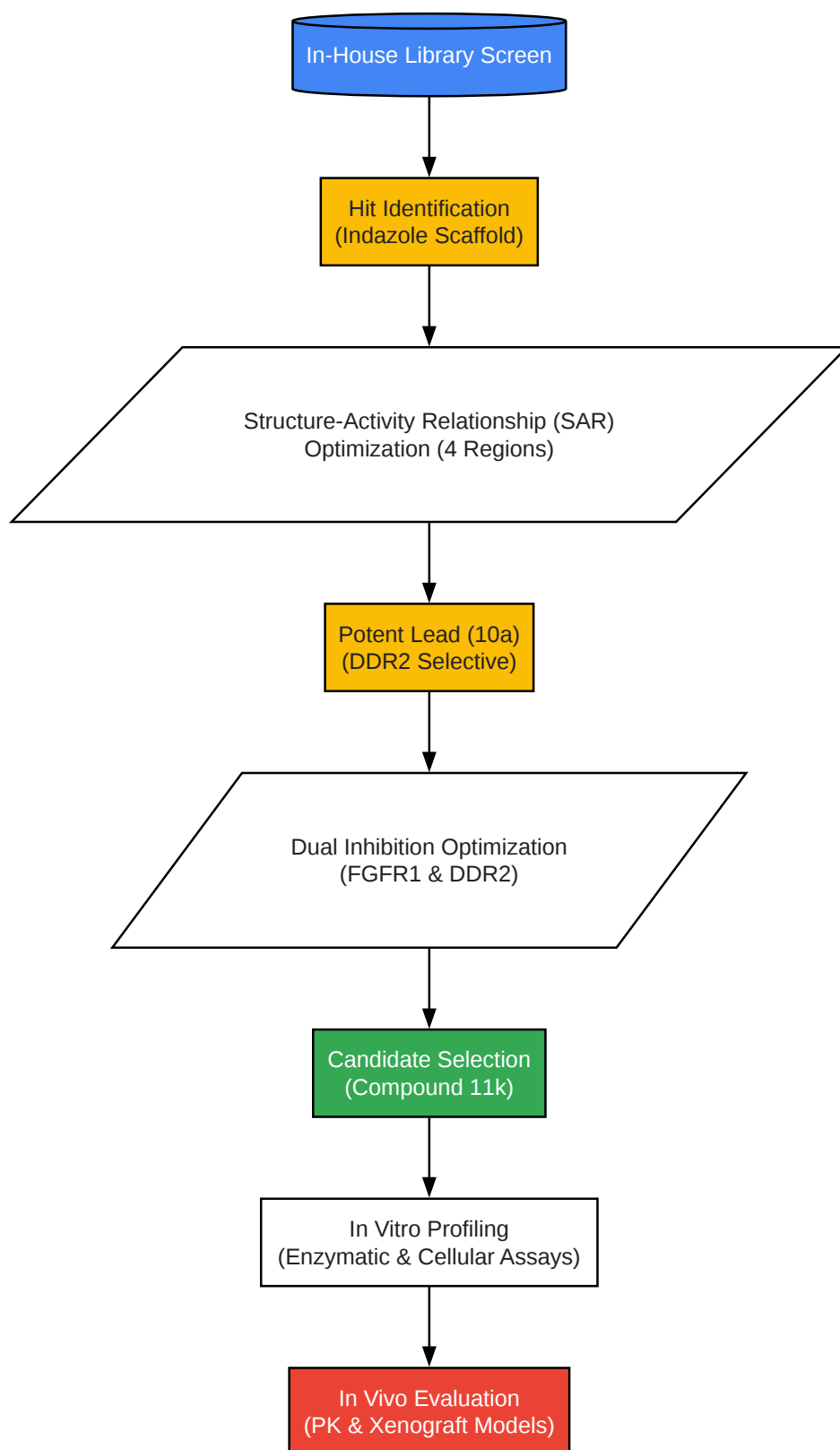
Caption: Dual inhibition of FGFR1 and DDR2 by Compound 11k.

## Discovery of the Lead Compound: A Structure-Guided Approach

The discovery of the lead compound, 11k, stemmed from a focused library screening and subsequent structure-activity relationship (SAR) optimization.<sup>[1]</sup> The initial hit featured an indazole scaffold, a privileged structure in kinase inhibitor design. The optimization process systematically modified four key regions of the scaffold to enhance potency against DDR2 and then to build in potent FGFR1 inhibition.

## Discovery & Optimization Workflow

The workflow followed a classical medicinal chemistry progression, from initial screening to in vivo validation.



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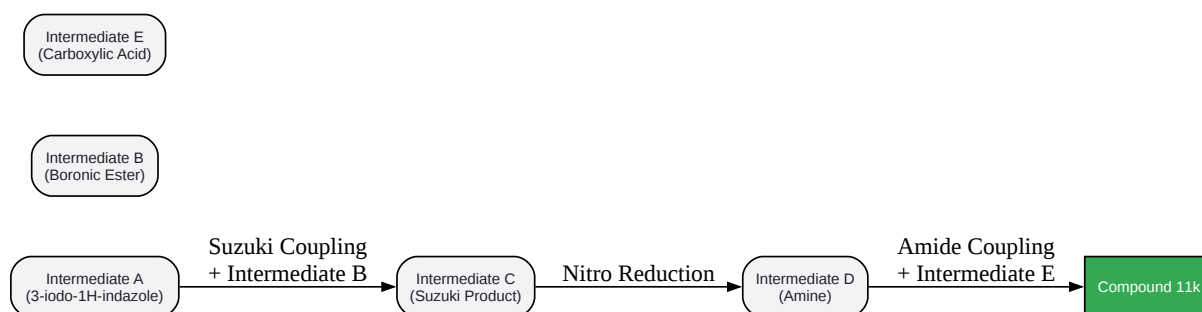
Caption: Workflow from initial screen to preclinical candidate.

The optimization of the initial hit resulted in compound 11k, which demonstrated excellent dual-target potency.[1]

## Chemical Synthesis of Inhibitor 11k

The synthesis of N-(5-(1H-indazol-3-yl)-2-methoxypyridin-3-yl)-4-(4-methylpiperazin-1-yl)benzamide (compound 11k) is achieved through a multi-step process. The following protocols are based on the procedures described by Wang et al. (2019).[1]

### Synthesis Scheme



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## Sources

- 1. Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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